molecular formula C18H20N2S B1231539 2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione

2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione

Cat. No. B1231539
M. Wt: 296.4 g/mol
InChI Key: GFVQCHYKKITWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione is a member of quinazolines.

Scientific Research Applications

Synthesis and Derivative Formation

  • Researchers have developed methods for synthesizing derivatives of 2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione. This includes the creation of 7,10-dimethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one, a compound formed from ethyl ether of 4’-amino-5’,8’-dimethyl-1’H-spiro[cyclohexane-1,2’-naphthalene]-3’-carboxylic acid. These derivatives display anti-monoamine-oxidase and anticonvulsant properties (Grigoryan et al., 2017).

Biological Activities

  • A series of derivatives, including 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, have been synthesized. These compounds demonstrate significant anti-monoamine oxidase and antitumor activities, highlighting their potential in medical research (Markosyan et al., 2015).

Antitumor Properties

  • Spirobenzo[h]quinazolines, including those related to 2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione, have been investigated for their antitumor properties. Certain compounds in this class have been found to suppress tumor growth in experimental models, making them a subject of interest in cancer research (Markosyan et al., 2014).

properties

Product Name

2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione

Molecular Formula

C18H20N2S

Molecular Weight

296.4 g/mol

IUPAC Name

2-methylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-thione

InChI

InChI=1S/C18H20N2S/c1-12-19-16-14-8-4-3-7-13(14)11-18(9-5-2-6-10-18)15(16)17(21)20-12/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,19,20,21)

InChI Key

GFVQCHYKKITWKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=S)C2=C(N1)C3=CC=CC=C3CC24CCCCC4

solubility

0.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione
Reactant of Route 2
2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione
Reactant of Route 3
2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione
Reactant of Route 4
2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione
Reactant of Route 5
2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione
Reactant of Route 6
2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione

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